3-Amino-5-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTCFIIXWWUIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162155-27-3 | |

| Record name | 3-amino-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 3-Amino-5-methoxyphenol (CAS 162155-27-3): Properties, Reactivity, and Applications in Drug Discovery

This compound, identified by CAS Number 162155-27-3, is a substituted aromatic phenol derivative that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2] Its unique trifunctional structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, makes it a highly versatile precursor for the synthesis of complex molecules. While not a household name, this compound is of significant interest to researchers and drug development professionals, primarily for its role in the creation of novel pharmaceutical agents.[2][3] This guide provides a comprehensive technical overview of its properties, reactivity, potential synthetic routes, and established applications, with a focus on its utility in medicinal chemistry.

Physicochemical & Spectral Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a solid with a purity of 97% or higher.[1][4] Due to the presence of both amino and phenolic hydroxyl groups, the compound is susceptible to oxidation, necessitating specific storage conditions to maintain its integrity.

Causality Behind Storage Choices: The requirement for storage in an inert atmosphere, typically under argon or nitrogen, and at low temperatures (-20°C) is a direct consequence of the compound's chemical nature.[1][5] The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is prone to oxidation upon exposure to air and light, which can lead to the formation of colored impurities and degradation of the material. Freezing the compound slows down any potential degradation pathways, ensuring its long-term stability and reactivity for synthetic applications.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 162155-27-3 | [1][2][4][6] |

| Molecular Formula | C₇H₉NO₂ | [2][4][6] |

| Molecular Weight | 139.15 g/mol | [2][4][6] |

| IUPAC Name | This compound | [1][7] |

| Synonyms | 3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline | [4] |

| Appearance | Solid | [1][7] |

| Boiling Point | 332.0 ± 22.0 °C (Predicted) | [2] |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][5] |

Expected Spectral Characteristics

While specific spectral data must be confirmed by analysis of a given lot, the structure of this compound allows for clear predictions of its spectral features. Documentation such as NMR, HPLC, and LC-MS data is often available from suppliers.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy group (OCH₃) typically around 3.7-3.8 ppm, and broad singlets for the amino (NH₂) and hydroxyl (OH) protons, whose chemical shifts can vary depending on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group would appear around 55 ppm, while the aromatic carbons would resonate in the 100-160 ppm region.[8]

-

IR Spectroscopy: The infrared spectrum will be characterized by strong, broad absorption bands for the O-H and N-H stretches, typically in the 3200-3500 cm⁻¹ region. C-O stretching vibrations for the phenol and ether functionalities would appear in the 1000-1300 cm⁻¹ range, and characteristic C=C stretching peaks for the aromatic ring would be seen around 1600 cm⁻¹.[8]

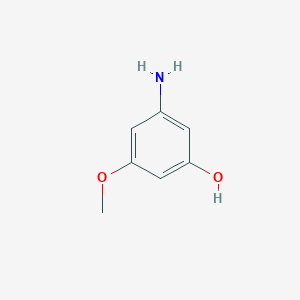

Caption: Structure of this compound

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

-

Amino Group: The primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. It is a key handle for building out molecular complexity, for instance, by forming amide bonds which are prevalent in pharmaceuticals.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation reactions (e.g., Williamson ether synthesis). It can also be acylated to form esters.

-

Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the strong ortho-, para-directing effects of the amino and hydroxyl groups, and the weaker activation from the methoxy group. This makes positions 2, 4, and 6 susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions.

This multi-faceted reactivity allows for selective transformations. For example, under basic conditions, O-alkylation at the hydroxyl group can be favored, while under neutral or acidic conditions, N-acylation of the amino group is often preferred. This selectivity is crucial for its application as a building block, enabling chemists to precisely construct target molecules.

Key Applications in Drug Development

The primary driver for the scientific interest in this compound is its documented use as a key intermediate in the synthesis of biologically active compounds.

Inhibitors of Dengue Virus Replication

A significant application is found in the development of novel therapeutics against the dengue virus.[2] A European Patent (EP 3436437 B1) describes the use of this compound as a starting material for a series of substituted indoline derivatives that act as dengue viral replication inhibitors.[3]

The synthesis involves an initial O-alkylation of the phenolic hydroxyl group, followed by reactions involving the amino group to construct the final complex molecule. This application underscores the compound's value to medicinal chemists targeting infectious diseases.[3]

Caption: Role in the synthesis of a dengue virus inhibitor.[3]

Urokinase Inhibitors

Research has also indicated that this compound can be a useful starting material for the preparation of selective 2-naphthamidine inhibitors of urokinase.[2] Urokinase is a type of serine protease that is overexpressed in many types of cancer and is involved in tumor invasion and metastasis. Inhibitors of this enzyme are therefore of significant interest in oncology research.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount when handling this compound. The compound is classified as hazardous, and a thorough risk assessment should be conducted before use.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][4] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1][4] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [1][4] |

Protocol: Safe Handling Workflow

The following protocol outlines a self-validating system for the safe handling of this compound powder in a research setting.

-

Preparation & Engineering Controls:

-

Causality: To prevent inhalation of the harmful powder and exposure to the irritant, all weighing and manipulation must be performed within a certified chemical fume hood or a glove box.[9][10] This provides the primary barrier between the researcher and the chemical.

-

Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

-

-

Personal Protective Equipment (PPE):

-

Wear a properly fitted lab coat, splash-proof chemical goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

-

Causality: Since the compound is harmful upon skin contact and causes irritation, gloves are essential to prevent dermal exposure.[1][4] Goggles protect against accidental splashes that could cause serious eye irritation.

-

-

Handling & Dispensing:

-

Use spatulas and glassware dedicated to this chemical or thoroughly cleaned before use.

-

Handle the compound gently to avoid creating airborne dust.

-

Keep containers tightly sealed when not in use to prevent oxidation and contamination.[10]

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[10][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9][11]

-

Ingestion/Inhalation: Move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek immediate medical attention.[9][11]

-

-

Waste & Decontamination:

-

Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Decontaminate all surfaces and equipment after use.

-

Caption: General workflow for handling a chemical powder.

Conclusion

This compound (CAS 162155-27-3) is a strategically important chemical intermediate whose value is defined by the versatile reactivity of its constituent functional groups. Its demonstrated role as a key building block in the synthesis of potential antiviral agents for dengue and inhibitors for cancer-related enzymes highlights its significance for the drug discovery and development community. While it must be handled with care due to its hazardous properties, its utility in constructing complex molecular architectures ensures its continued relevance in the pursuit of novel therapeutics.

References

- 1. This compound | 162155-27-3 [sigmaaldrich.com]

- 2. This compound CAS#: 162155-27-3 [m.chemicalbook.com]

- 3. data.epo.org [data.epo.org]

- 4. CAS 162155-27-3 | this compound - Synblock [synblock.com]

- 5. 162155-27-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 162155-27-3 | MGA15527 [biosynth.com]

- 7. This compound | 162155-27-3 [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

3-Amino-5-methoxyphenol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-methoxyphenol

Abstract

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring electron-donating amino, hydroxyl, and methoxy groups on a benzene scaffold, imparts a rich and complex stereoelectronic profile. This guide provides a comprehensive analysis of its molecular structure, preferred conformations, and the dynamic interplay between its functional groups. We delve into the theoretical underpinnings of its conformational landscape using computational modeling and outline experimental protocols for its spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Architectural Significance of this compound

This compound, also known as 3-hydroxy-5-methoxyaniline, is a trifunctional benzene derivative.[1] Its structure is predicated on a phloroglucinol-like substitution pattern, where the 1, 3, and 5 positions are occupied by hydroxyl, amino, and methoxy groups, respectively. This arrangement of potent electron-donating groups (EDGs) creates a highly activated aromatic system, predisposing the molecule to specific chemical reactivity and intermolecular interactions.[2] Understanding the molecule's foundational structure and, more critically, its conformational preferences is paramount for predicting its behavior in various chemical and biological contexts, from serving as a building block in the synthesis of bioactive heterocycles to its potential role in the development of novel therapeutics.[3] This guide will dissect the molecule from first principles, examining its electronic properties, the rotational dynamics of its substituents, and the analytical methods used to probe its structure.

Molecular Structure and Electronic Properties

The fundamental identity of this compound is defined by its molecular framework and the electronic contributions of its substituents.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 162155-27-3 | [1][3][4][5] |

| Molecular Formula | C₇H₉NO₂ | [1][3] |

| Molecular Weight | 139.15 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline | [1] |

The molecule consists of a central benzene ring with three substituents:

-

Hydroxyl (-OH) group: A strong activating, ortho-, para-directing group that donates electron density to the ring via resonance and can act as a hydrogen bond donor and acceptor.

-

Amino (-NH₂) group: Another powerful activating, ortho-, para-directing group that significantly increases the nucleophilicity of the aromatic ring and serves as a hydrogen bond donor.[2]

-

Methoxy (-OCH₃) group: An activating, ortho-, para-directing group that donates electron density through resonance, albeit generally less strongly than a hydroxyl group.

The meta-arrangement of these groups creates a unique electronic environment. The activating effects are additive, making the positions ortho and para to each group (positions 2, 4, and 6) exceptionally electron-rich and susceptible to electrophilic attack.[6]

Caption: 2D structure of this compound with atom numbering.

Conformational Analysis: A Study in Molecular Dynamics

While a 2D structure provides a static picture, the molecule's functionality is dictated by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms that arise from rotation about single bonds.[7] For this compound, the key rotational dynamics involve the bonds connecting the hydroxyl, amino, and methoxy groups to the aromatic ring.

The orientation of these groups relative to the benzene ring is influenced by a balance of steric hindrance and electronic effects (hyperconjugation and resonance).[8]

-

Phenolic -OH Group: The C-O bond rotation determines the orientation of the hydroxyl hydrogen. In substituted phenols, a planar conformer is often preferred to maximize resonance stabilization between the oxygen lone pairs and the aromatic π-system.[9]

-

Aniline -NH₂ Group: Similar to the hydroxyl group, the C-N bond rotation and the pyramidalization of the nitrogen atom are key conformational variables.

-

Anisole -OCH₃ Group: The rotation around the C(aryl)-O bond is critical. While a planar conformation is favorable for resonance, steric clashes between the methyl group and adjacent ring hydrogens can lead to non-planar (twisted) ground state conformations, especially in ortho-substituted systems.[9]

In this compound, the meta-positioning of the substituents minimizes direct steric repulsion between them. However, intramolecular hydrogen bonding, a powerful conformational directing force in ortho-substituted aminophenols, is not a significant factor here due to the larger distance between the -OH and -NH₂ groups.[10] Therefore, the conformational landscape is primarily governed by the individual rotational preferences of each substituent, influenced by subtle electronic interactions and solvent effects.

Computational methods, particularly Density Functional Theory (DFT), are indispensable for mapping the potential energy surface and identifying the most stable conformers.[11]

Methodologies for Structural and Conformational Elucidation

A dual approach combining computational modeling and experimental spectroscopy is essential for a comprehensive understanding of this compound.

Computational Workflow: In Silico Conformational Search

Expertise & Experience: The choice of a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) represents a well-established compromise between computational cost and accuracy for organic molecules.[11] This level of theory is sufficient to capture the key electronic and steric effects governing conformational preferences. The workflow is designed to first identify all potential low-energy conformers and then refine their energies for accurate comparison.

References

- 1. CAS 162155-27-3 | this compound - Synblock [synblock.com]

- 2. chemcess.com [chemcess.com]

- 3. This compound CAS#: 162155-27-3 [chemicalbook.com]

- 4. This compound | 162155-27-3 | MGA15527 [biosynth.com]

- 5. rndmate.com [rndmate.com]

- 6. benchchem.com [benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. mdpi.com [mdpi.com]

- 9. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 11. researchgate.net [researchgate.net]

solubility of 3-Amino-5-methoxyphenol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-5-methoxyphenol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications, including the synthesis of pharmaceuticals and dyes. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a deep dive into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for its experimental determination. While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and protocols to characterize its solubility profile effectively.

Introduction: The Significance of Solubility in Chemical Synthesis

This compound is a substituted aromatic amine and phenol derivative. Its bifunctional nature, containing both a nucleophilic amino group and a weakly acidic hydroxyl group, makes it a versatile building block in organic synthesis. The efficiency of reactions involving this compound, as well as the ease of product purification and the viability of formulation strategies, are all fundamentally linked to its solubility in various organic media. An understanding of its solubility behavior is, therefore, not merely an academic exercise but a critical parameter for process optimization, from laboratory-scale research to industrial production. This guide aims to provide a robust framework for approaching the solubility of this compound, grounded in its molecular structure and the principles of physical chemistry.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The presence of both hydrogen bond donors (-NH2, -OH) and a hydrogen bond acceptor (the oxygen in -OCH3) on the benzene ring of this compound suggests a nuanced solubility profile. It has the capacity to interact with a wide range of solvents, from polar protic to aprotic systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | PubChem |

| Molecular Weight | 139.15 g/mol | PubChem |

| Appearance | Off-white to tan crystalline powder | Chemical supplier data |

| Melting Point | 118-122 °C | PubChem |

| Boiling Point | Decomposes before boiling | Inferred from thermal stability data |

| pKa (acidic, phenol) | ~10 | Estimated based on similar phenols |

| pKa (basic, amine) | ~4.5 | Estimated based on similar anilines |

| LogP (octanol-water) | 1.1 | PubChem |

The positive LogP value indicates a slight preference for lipophilic environments over water, suggesting that while it has polar functional groups, the aromatic ring contributes to its organic solubility.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.

Intermolecular Forces at Play

The solubility of this compound is governed by the following interactions:

-

Hydrogen Bonding: The -OH and -NH₂ groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This is the dominant interaction in polar protic solvents like alcohols.

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar functional groups, allowing for interactions with other polar molecules.

-

Van der Waals Forces: These non-specific interactions are present in all systems and are the primary mode of interaction in nonpolar solvents.

The diagram below illustrates the key structural features of this compound that influence its interaction with solvents.

Caption: Intermolecular forces of this compound.

Expected Solubility Trends

Based on the above principles, we can predict the following general solubility trends for this compound:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. They can engage in hydrogen bonding with all three of the polar functional groups, effectively solvating the molecule.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) can act as hydrogen bond acceptors and have significant dipole moments. While they cannot donate hydrogen bonds, they can still effectively solvate the molecule, leading to good solubility.

-

Low Solubility in Nonpolar Solvents: In solvents like hexane, toluene, and diethyl ether, the primary solute-solvent interactions are weak Van der Waals forces. These are generally insufficient to overcome the strong intermolecular hydrogen bonding between the this compound molecules in the solid state, resulting in poor solubility.

Experimental Determination of Solubility: A Standard Protocol

Given the scarcity of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature incubator shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known standards.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula:

-

S (g/L) = (Concentration from analysis) × (Dilution factor)

-

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for solubility determination.

Practical Implications in Research and Development

-

Reaction Solvent Selection: Choosing a solvent in which this compound is sufficiently soluble is paramount for achieving homogeneous reaction conditions and favorable kinetics. For reactions involving nonpolar reagents, a co-solvent system may be necessary.

-

Crystallization and Purification: The differential solubility of this compound and its impurities in various solvents at different temperatures is the basis for its purification by recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is an ideal candidate.

-

Drug Formulation: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate dictates the choice of formulation strategies, such as liquid dosage forms or amorphous solid dispersions.

Safety Precautions

This compound is a chemical compound that should be handled with appropriate care in a laboratory setting. Users should consult the latest Safety Data Sheet (SDS) from their supplier before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While a comprehensive, publicly available database of the is limited, a thorough understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. Its amphiphilic character, with both hydrogen-bonding capabilities and a nonpolar aromatic core, suggests a broad but varied solubility profile. For precise applications, the experimental determination of solubility is indispensable. The shake-flask method detailed in this guide provides a robust and reliable means for researchers to generate the critical data needed to optimize their synthetic processes, purification protocols, and formulation designs.

An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-5-methoxyphenol

Foreword: The Structural Elucidation of a Key Synthetic Intermediate

3-Amino-5-methoxyphenol, with its distinct substitution pattern on the benzene ring, represents a valuable building block in the synthesis of a variety of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1][2] Its utility stems from the presence of three reactive functional groups—an amine, a hydroxyl, and a methoxy group—each offering a potential site for chemical modification. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a detailed exploration of the spectral characteristics of this compound, offering researchers and drug development professionals a comprehensive reference for its identification and characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a practical resource in the laboratory.

Molecular Structure and Key Physicochemical Properties

This compound, also known as 3-hydroxy-5-methoxyaniline, possesses the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] The strategic placement of the amino, hydroxyl, and methoxy groups at the 1, 3, and 5 positions of the benzene ring, respectively, dictates its chemical reactivity and is the foundation for interpreting its spectral data.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy group protons, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 - 6.2 | m | 3H | Ar-H |

| ~4.8 (broad s) | s | 2H | -NH ₂ |

| ~8.8 (broad s) | s | 1H | -OH |

| ~3.65 | s | 3H | -OCH ₃ |

Note: The chemical shifts for NH₂ and OH protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹H NMR Peak Assignment Workflow

Caption: Logical workflow for assigning the ¹H NMR signals of this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of readily available experimental data, the following are predicted chemical shifts based on established increments for substituted benzene rings. Aromatic carbons typically resonate in the range of 110-160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 | C -OH |

| ~158 | C -NH₂ |

| ~148 | C -OCH₃ |

| ~95-105 | Ar-C H |

| ~55 | -OC H₃ |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural confirmation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (NH₂ and OH).

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Calibration:

-

The NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C to ensure adequate signal dispersion.

-

The instrument should be properly shimmed to obtain sharp, symmetrical peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, N-H, C-O, and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (CH₃) |

| 1620-1580 | Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl C-O stretching (ether) |

| ~1150 | Strong | Aryl C-O stretching (phenol) |

| ~830 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum

For this compound (MW = 139.15), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 139. The fragmentation pattern will be influenced by the presence of the functional groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 110 | [M - CHO]⁺ or [M - NH]⁺ |

| 96 | [M - CH₃ - CO]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile solid like this compound, direct insertion probe (DIP) is a suitable method for introducing the sample into the ion source of the mass spectrometer.

-

-

Ionization:

-

Electron ionization (EI) at a standard energy of 70 eV is typically used to generate reproducible fragmentation patterns that can be compared with spectral libraries.[6]

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and significant fragment ions.

-

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The detailed protocols for NMR, IR, and MS analysis offer a robust framework for obtaining high-quality, reproducible data. A thorough understanding of these spectral features is essential for researchers and scientists working with this versatile synthetic intermediate, enabling them to confidently verify its structure and purity in various applications.

References

synthesis route to 3-Amino-5-methoxyphenol

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-methoxyphenol

Introduction

This compound, also known as 3-hydroxy-5-methoxyaniline (CAS No: 162155-27-3), is a substituted aromatic amine of significant interest in medicinal chemistry and drug development.[1] Its unique trifunctional substitution pattern—comprising amino, hydroxyl, and methoxy groups on a benzene ring—makes it a versatile scaffold and a valuable intermediate. Notably, it serves as a key building block in the synthesis of potent and selective inhibitors for enzymes such as urokinase and for the development of novel antiviral agents against pathogens like the dengue virus.[2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of viable synthetic strategies, focusing on mechanistic rationale, procedural details, and critical process parameters.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound presents a classic challenge in aromatic chemistry: controlling the regioselectivity of substitution on a polysubstituted ring. Two primary retrosynthetic disconnections are logically apparent, as illustrated below.

Caption: Fig 1. Retrosynthetic analysis of this compound.

-

Pathway A (Bottom-up): This approach begins with a simpler precursor, 3-methoxyphenol, and introduces the nitrogen functionality. This requires an electrophilic aromatic substitution (nitration) followed by a reduction. While conceptually straightforward, this pathway is severely hampered by the challenge of regioselectivity. The hydroxyl and methoxy groups are both strongly ortho-, para-directing activators. Nitration of 3-methoxyphenol would lead to a mixture of products, with substitution occurring primarily at the C2, C4, and C6 positions. The desired C5 position is meta to both activating groups, making the formation of the required 3-methoxy-5-nitrophenol intermediate highly unfavorable. Indeed, studies using reagents like cerium (IV) ammonium nitrate show that nitration occurs exclusively at the C2 position.[2] Therefore, this route is not recommended for an efficient synthesis.

-

Pathway B (Functional Group Interconversion): This strategy starts with a commercially available precursor that already possesses the correct substitution pattern, 3,5-dimethoxyaniline, and modifies an existing functional group. The key transformation is the selective mono-demethylation of one of the two equivalent methoxy groups to a hydroxyl group. This approach circumvents the regioselectivity issues of Pathway A and is the preferred and most reliable method for laboratory-scale synthesis.

Chapter 2: Primary Synthesis Route: Selective Mono-Demethylation of 3,5-Dimethoxyaniline

This route is recommended for its high predictability and utilization of a readily available starting material. The core of this strategy is the cleavage of an aryl methyl ether, a robust transformation for which several reagents are known. Boron tribromide (BBr₃) is particularly effective for this purpose, acting as a potent Lewis acid.

Strategy & Mechanistic Insights

The mechanism of BBr₃-mediated ether cleavage involves the formation of an initial Lewis acid-base adduct between the ethereal oxygen and the boron center.[3] This is followed by the nucleophilic attack of a bromide ion on the methyl group, proceeding via an SN2-like transition state. The reaction is driven by the formation of a stable B-O bond and the gaseous methyl bromide byproduct.

To achieve mono-demethylation in a molecule with two equivalent methoxy groups, the stoichiometry of BBr₃ is the critical control parameter. While an excess of BBr₃ would lead to the dihydroxy product, using approximately one molar equivalent of the reagent allows for a statistically controlled reaction that favors the formation of the desired mono-demethylated product. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity and control the reactivity of the powerful BBr₃ reagent.[4]

Caption: Fig 2. Workflow for selective demethylation.

Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions in a fume hood. BBr₃ is corrosive and reacts violently with water.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 3,5-dimethoxyaniline (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with stirring.

-

Reagent Addition: Slowly add boron tribromide (1.0 M solution in DCM, 1.0-1.1 eq) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -70 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour. Then, remove the cooling bath and allow the mixture to warm gradually to room temperature over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (or has reached optimal conversion), cool the flask to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃ and hydrolyze the boron-oxygen intermediates. Stir for 30 minutes at 0 °C.

-

Workup: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic mixture. Transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

| Reagent/Parameter | Molar Eq. | Concentration | Temperature | Time | Notes |

| 3,5-Dimethoxyaniline | 1.0 | ~0.1 M in DCM | -78 °C to RT | 3-5 h | Ensure starting material is dry. |

| Boron Tribromide (BBr₃) | 1.0 - 1.1 | 1.0 M in DCM | -78 °C | 20-30 min | Add slowly to control exotherm. |

| Quenching (Methanol) | Excess | N/A | 0 °C | 30 min | Perform quench slowly and cautiously. |

| Expected Yield | 50-70% (post-purification) |

Chapter 3: Alternative Route & Discussion: Nitration-Reduction Pathway

While the demethylation route is superior, a comprehensive guide must address other logical pathways. The "bottom-up" approach starting from 3-methoxyphenol is instructive in understanding the principles of regioselectivity in electrophilic aromatic substitution.

Conceptual Overview & The Regioselectivity Challenge

The theoretical pathway involves two steps:

-

Nitration: Introduction of a nitro group onto the 3-methoxyphenol ring.

-

Reduction: Conversion of the nitro group to an amine.

The critical flaw lies in the first step. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups. Electrophilic attack by the nitronium ion (NO₂⁺) is electronically favored at positions ortho and para to these substituents (C2, C4, C6). The desired C5 position is meta to both groups and therefore electronically disfavored. Any synthesis attempting nitration on 3-methoxyphenol will result in a complex mixture of isomers that is difficult to separate, with little to no formation of the required 3-methoxy-5-nitrophenol intermediate.[2]

Caption: Fig 3. The problematic nitration-reduction pathway.

Hypothetical Protocol: Reduction of 3-Methoxy-5-nitrophenol

For the sake of scientific completeness, if one were to obtain the 3-methoxy-5-nitrophenol intermediate (CAS 7145-49-5)[5][6] through a different, unspecified route, the subsequent reduction is a standard and high-yielding procedure. Catalytic hydrogenation is a clean and efficient method.

-

Setup: In a hydrogenation vessel, dissolve 3-methoxy-5-nitrophenol (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol% by weight.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically to a pressure of 1-3 atmospheres (atm).

-

Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-6 hours). Monitor the reaction by TLC.

-

Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used as is or purified further. This reduction is generally quantitative.[7][8]

Chapter 4: Purification and Spectroscopic Characterization

Final product purity is paramount for its use in drug discovery.

-

Purification: Flash column chromatography on silica gel is the most effective method for purifying the final product from the demethylation reaction. A solvent system of increasing polarity, such as a gradient of 0% to 50% ethyl acetate in hexanes, is typically effective. Recrystallization from a suitable solvent pair (e.g., ethyl acetate/hexanes) can be employed for further purification if necessary.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: Will show distinct signals for the aromatic protons, the methoxy protons, the amine protons, and the hydroxyl proton. The splitting patterns of the aromatic protons will confirm the 1,3,5-substitution pattern.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (139.15 g/mol ).[1]

-

Melting Point: Comparison with literature values provides a good indication of purity.

-

Conclusion

While several synthetic routes to this compound can be envisioned, a critical analysis of reaction mechanisms and regioselectivity reveals significant practical differences. The nitration of 3-methoxyphenol is plagued by poor control of regioselectivity, making it an inefficient and impractical route. In contrast, the selective mono-demethylation of the commercially available 3,5-dimethoxyaniline using a controlled stoichiometry of boron tribromide stands out as the most robust, reliable, and logical strategy for laboratory-scale synthesis. This approach offers superior control and a more direct path to this valuable building block, empowering further research and development in medicinal chemistry.

References

- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Methoxy-5-nitrophenol | C7H7NO4 | CID 252417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

A Technical Guide to 3-Amino-5-methoxyphenol: From Obscurity to a Key Pharmaceutical Intermediate

This in-depth technical guide provides a comprehensive overview of 3-Amino-5-methoxyphenol, a pivotal but often overlooked substituted aminophenol. Addressed to researchers, scientists, and drug development professionals, this document navigates the compound's probable historical synthesis, its physicochemical properties, and its contemporary significance as a versatile building block in medicinal chemistry. By synthesizing established chemical principles with modern applications, this guide aims to provide a thorough understanding of this important molecule.

I. Historical Context and Plausible Discovery

The likely synthetic route to this compound in its early history would have leveraged the well-established chemistry of nitration and subsequent reduction of aromatic compounds. Given the starting materials available at the time, a plausible pathway would have commenced with a derivative of resorcinol or a related dihydroxybenzene.

The foundational techniques for producing aminophenols typically involved the reduction of nitrophenols.[2][3] These methods are crucial for understanding the historical synthesis of many aromatic amines.

II. Physicochemical Properties and Structural Elucidation

This compound, also known as 3-hydroxy-5-methoxyaniline, is a crystalline solid with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Its structure, featuring an amino group, a hydroxyl group, and a methoxy group on a benzene ring, imparts a unique combination of chemical reactivity and potential for diverse functionalization.

| Property | Value | Source |

| CAS Number | 162155-27-3 | [4] |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molecular Weight | 139.15 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in water and some organic solvents | [2] |

The presence of both an acidic hydroxyl group and a basic amino group makes this compound an amphoteric compound, capable of reacting as either a weak acid or a weak base.[3] This dual reactivity is a key feature exploited in its synthetic applications.

III. Postulated Historical Synthesis: A Step-by-Step Protocol

The following protocol outlines a plausible historical synthesis for this compound, based on established reactions of the late 19th and early 20th centuries. This multi-step synthesis would likely have started from a readily available precursor like 1,3,5-trinitrobenzene.

Workflow for the Plausible Historical Synthesis of this compound

Caption: Plausible historical synthetic pathway to this compound.

Experimental Protocol:

Step 1: Synthesis of 3,5-Dinitroanisole from 1,3,5-Trinitrobenzene

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagents: 1,3,5-trinitrobenzene is dissolved in methanol. A solution of sodium methoxide in methanol is prepared separately.

-

Procedure: The sodium methoxide solution is added dropwise to the stirred solution of 1,3,5-trinitrobenzene. The mixture is then heated to reflux.

-

Work-up: After cooling, the reaction mixture is poured into water, and the precipitated 3,5-dinitroanisole is collected by filtration, washed with water, and dried.

Step 2: Selective Reduction to 3-Methoxy-5-nitroaniline

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: 3,5-Dinitroanisole is dissolved in a suitable solvent such as ethanol. A solution of a reducing agent, for instance, sodium sulfide or ammonium polysulfide, is prepared.

-

Procedure: The reducing agent is added gradually to the stirred solution of 3,5-dinitroanisole at a controlled temperature. The reaction is monitored until one nitro group is selectively reduced.

-

Work-up: The reaction mixture is filtered to remove any solid byproducts. The filtrate is then concentrated, and the product, 3-methoxy-5-nitroaniline, is isolated, potentially through crystallization.

Step 3: Conversion to 1-Bromo-3-methoxy-5-nitrobenzene via Sandmeyer Reaction

-

Reaction Setup: A beaker or flask is cooled in an ice bath.

-

Reagents: 3-Methoxy-5-nitroaniline is dissolved in an acidic solution (e.g., aqueous hydrobromic acid). A cold aqueous solution of sodium nitrite is prepared. A separate solution of copper(I) bromide in hydrobromic acid is also prepared.

-

Procedure: The sodium nitrite solution is added slowly to the solution of the amine to form the diazonium salt, keeping the temperature below 5°C. This diazonium salt solution is then added to the cuprous bromide solution.

-

Work-up: The mixture is warmed to room temperature, and the product, 1-bromo-3-methoxy-5-nitrobenzene, is isolated by extraction with an organic solvent. The solvent is then removed to yield the crude product, which can be purified by distillation or crystallization.

Step 4: Hydrolysis to 3-Nitro-5-methoxyphenol

-

Reaction Setup: A round-bottom flask with a reflux condenser.

-

Reagents: 1-Bromo-3-methoxy-5-nitrobenzene and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Procedure: The reactants are heated under reflux for several hours.

-

Work-up: After cooling, the solution is acidified, and the product, 3-nitro-5-methoxyphenol, is extracted with an organic solvent.

Step 5: Reduction to this compound

-

Reaction Setup: A flask suitable for hydrogenation, such as a Parr shaker bottle or a round-bottom flask with a balloon of hydrogen.

-

Reagents: 3-Nitro-5-methoxyphenol is dissolved in a solvent like ethanol. A catalyst, such as palladium on carbon (Pd/C) or tin and hydrochloric acid, is used.

-

Procedure: The mixture is subjected to hydrogenation. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere with stirring until the uptake of hydrogen ceases. If using a metal and acid, the metal is added portion-wise to the acidic solution of the nitro compound.

-

Work-up: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated to give this compound. For the metal/acid reduction, the reaction mixture is basified to precipitate the tin salts, which are then filtered off. The filtrate is then extracted with an organic solvent to isolate the product.

IV. Modern Synthetic Approaches and Industrial Relevance

While the historical synthesis provides a foundational understanding, modern organic synthesis offers more efficient and scalable routes to this compound. These contemporary methods often prioritize higher yields, milder reaction conditions, and improved safety profiles.

Modern Synthetic Workflow

Caption: A modern, more direct synthetic route to this compound.

This streamlined approach, starting from a commercially available precursor like 3,5-dimethoxyaniline, offers a more direct path to the target molecule.

V. Applications in Drug Discovery and Development

This compound has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. Its trifunctional nature allows for regioselective modifications, making it a versatile scaffold for building diverse molecular architectures.

One of the key applications of this compound is in the preparation of selective inhibitors of urokinase. It is also utilized in the synthesis of indole derivatives that have shown potential as inhibitors of the dengue virus.[2] Furthermore, this compound has demonstrated antitumor and antibacterial properties, inhibiting the growth of tumors and showing efficacy against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[4] It is believed to act by binding to the active site of bacterial ribosomes, thereby inhibiting protein synthesis.[4]

The broader class of aminophenols, to which this compound belongs, are of significant commercial importance as intermediates in the pharmaceutical and chemical dye industries.[3]

VI. Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

VII. Conclusion

This compound, while not a widely recognized named compound from the annals of chemical history, represents a functionally rich molecule whose synthetic accessibility has been understood through the fundamental principles of organic chemistry. From its plausible historical synthesis rooted in the chemistry of aromatic nitration and reduction to its modern applications as a key building block in medicinal chemistry, this compound serves as a testament to the enduring legacy of classical organic reactions and their continued relevance in contemporary drug discovery.

VIII. References

-

Merriam-Webster. (n.d.). Aminophenol. In Merriam-Webster.com dictionary. Retrieved December 30, 2023, from --INVALID-LINK--

-

The Brainy Insights. (2024, February). Aminophenol Market Share & Industry Statistics 2033.

-

Biosynth. (n.d.). This compound. Retrieved December 30, 2023, from --INVALID-LINK--

-

ResearchGate. (n.d.). Aminophenols. Retrieved December 30, 2023, from --INVALID-LINK--

References

A Comprehensive Technical Guide to the Health and Safety of 3-Amino-5-methoxyphenol for Research Professionals

Abstract: This guide provides a detailed examination of the health and safety considerations for 3-Amino-5-methoxyphenol (CAS No. 162155-27-3), a crucial building block for professionals in research and drug development. While comprehensive toxicological data for this specific compound is not extensively published, this document synthesizes available safety data, information from structurally analogous aminophenols, and established chemical safety principles to offer a robust framework for risk assessment and safe handling. The core philosophy of this guide is to treat the compound with a high degree of caution, assuming potential hazards based on its functional groups—an aromatic amine and a phenol—both of which warrant rigorous safety protocols.

Core Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks are associated with acute toxicity, irritation to the skin, eyes, and respiratory system.[1][2] The presence of the aminophenol moiety is the structural basis for this toxicity profile; such compounds can be readily absorbed and may cause irritation or sensitization.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Acute Toxicity, Dermal | Category 3-4 | H311/H312: Toxic/Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][4][5][6][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][4][5][9] |

Primary Routes of Exposure:

-

Inhalation: Inhaling the solid as a dust or aerosol can irritate the respiratory tract.[1][2][4][5][9]

-

Skin (Dermal) Contact: The compound is harmful upon skin contact and can cause significant irritation.[4][5] Prolonged contact should be avoided.

-

Eye Contact: Direct contact with the eyes can cause serious irritation.[4][5][6][7]

Exposure Control and Personal Protection

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) protocols and hygiene practices.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is that the fume hood's negative pressure environment contains airborne particles and prevents them from entering the researcher's breathing zone.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is task-dependent. The following workflow provides a logical system for determining the appropriate level of protection.

Caption: PPE selection workflow for handling this compound.

-

Eye and Face Protection: Chemical splash goggles that conform to EU EN166 or ANSI Z87.1 standards are required when handling the solid or concentrated solutions.[4][10] Safety glasses with side shields may be sufficient for handling highly dilute solutions in a closed system, but goggles provide superior protection against dust and splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile, are mandatory. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

-

Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[4] Disposable sleeves can provide additional protection.

-

-

Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[11]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

-

Remove contaminated clothing immediately and wash it before reuse.[4]

Safe Handling and Storage Protocols

Step-by-Step Handling Protocol (Weighing Solid)

-

Preparation: Don the required PPE (nitrile gloves, lab coat, chemical goggles). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

-

Transfer: Using a spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

-

Closure: Securely close the stock container immediately after transfer.

-

Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol) to collect any residual powder. Dispose of the cloth as hazardous waste.

-

Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid inside the fume hood.

Storage Conditions

Proper storage is critical to maintain the compound's integrity and ensure safety.

-

Container: Store in a tightly closed, properly labeled container.[4][5]

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[4]

-

Special Conditions: For long-term stability and to prevent oxidation, storage in a freezer (at or below -20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][12]

-

Incompatibilities: Store away from strong oxidizing agents.[13][14]

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures

Immediate medical attention is advised for all routes of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately.[4][15][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[4][15] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][15][16] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6][15][16] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting.[4][16] If the person is conscious, rinse their mouth thoroughly with water.[4][16] Never give anything by mouth to an unconscious person.[4][16] Call a poison control center or doctor immediately.[4] |

Accidental Release Measures (Spills)

Caption: Decision workflow for responding to a this compound spill.

Small Spill Cleanup Protocol (Solid):

-

Evacuate non-essential personnel and ensure the area is well-ventilated.

-

Don appropriate PPE, including respiratory protection if outside a fume hood.

-

Gently dampen the spilled solid material with 60-70% ethanol to prevent dust from becoming airborne.[13][14]

-

Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste disposal.[13][14]

-

Clean the spill area with absorbent paper dampened with ethanol, followed by a soap and water wash.[13]

-

Dispose of all cleanup materials as hazardous waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[4][6][7][17]

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[9][13]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][5][6][10][18]

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions. However, aminophenols can be sensitive to air and light, leading to oxidation and discoloration over time.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[13][14]

-

Hazardous Decomposition Products: Combustion will produce hazardous gases, including carbon oxides and nitrogen oxides.[7][9]

Physical and Chemical Properties

| Property | Value |

| CAS Number | 162155-27-3[3][12][19] |

| Molecular Formula | C₇H₉NO₂[3][12][19] |

| Molecular Weight | 139.15 g/mol [12][19] |

| Appearance | Solid[3] |

| Synonyms | 3-Amino-5-hydroxyanisole; 3-Hydroxy-5-methoxyaniline[19] |

Disposal Considerations

-

Waste Classification: This material must be disposed of as hazardous chemical waste.[4] Do not dispose of it in standard trash or down the drain.

-

Procedure: Waste disposal must be conducted in accordance with all applicable local, regional, and national regulations.[4][10] Collect waste material in a sealed, properly labeled container for pickup by a licensed chemical waste disposal company.

References

- 1. 3-Amino-5-methylphenol | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 162155-27-3 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound CAS#: 162155-27-3 [chemicalbook.com]

- 13. 3-AMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. 3-AMINO-6-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. benchchem.com [benchchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. CAS 162155-27-3 | this compound - Synblock [synblock.com]

A Researcher's Guide to the Safe Handling of 3-Amino-5-methoxyphenol

This document provides an in-depth technical overview of the material safety properties of 3-Amino-5-methoxyphenol (CAS No. 162155-27-3), tailored for professionals in research, discovery, and drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes safety data with practical, field-proven protocols and explains the scientific rationale behind each safety recommendation. Our objective is to empower laboratory personnel with the knowledge to not only follow procedures but also to understand the chemical's behavior and potential risks, thereby fostering a proactive culture of safety.

Chapter 1: Chemical Identity and Physicochemical Profile

This compound is an aromatic amine and phenol derivative utilized in complex organic synthesis.[1] Its dual functional groups—an amino group and a hydroxyl group on a methoxy-substituted benzene ring—make it a versatile building block, particularly in the development of novel pharmaceutical agents and inhibitors.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 162155-27-3 | [2] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [2] |

| Physical Form | Solid | [2] |

| Boiling Point | 332.0 ± 22.0 °C (Predicted) | |

| Density | 1.219 ± 0.06 g/cm³ (Predicted) | |

| Synonyms | 3-Amino-5-hydroxyanisole; 3-Hydroxy-5-methoxyaniline |

Chapter 2: GHS Hazard Assessment and Synthesis

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns for researchers are its potential for harm upon ingestion, skin contact, or inhalation, and its capacity to cause significant irritation to the skin, eyes, and respiratory system.

| GHS Classification | Hazard Code | Hazard Statement |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Causality Insight: The hazard profile is characteristic of many substituted aminophenols. The amino and hydroxyl groups can be readily oxidized, potentially forming reactive intermediates within the body. This reactivity is the likely basis for its irritant properties and systemic toxicity. The "harmful" (as opposed to "fatal" or "toxic") classification suggests a moderate acute toxicity, but the risk remains significant, necessitating stringent exposure controls.

Chapter 3: Toxicological Profile and Exposure Pathways

While specific toxicological studies on this compound are not extensively published, data from analogous aminophenol compounds provide critical insights. A primary concern with aminophenols is their potential for nephrotoxicity (kidney damage).[3]

Mechanism of Toxicity (Inferred): The toxicity of related compounds like 4-aminophenol is understood to proceed via metabolic activation. The compound is likely oxidized to a reactive quinoneimine intermediate. This electrophilic species can then deplete cellular antioxidants, such as glutathione, and bind covalently to cellular macromolecules (proteins, DNA), leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[3] The kidney's proximal tubules are often selectively damaged due to high metabolic activity and transport mechanisms that concentrate the toxicant.[3]

Therefore, all handling procedures must be designed to prevent systemic absorption through any route.

Caption: Potential exposure routes and target organs for this compound.

Chapter 4: Laboratory Standard Operating Procedures (SOPs)

A multi-layered approach involving risk assessment, engineering controls, and personal protective equipment (PPE) is mandatory.

Risk Assessment and Engineering Controls

Before any procedure, a formal risk assessment must be conducted. The primary engineering control for handling this solid compound is a certified chemical fume hood.[4] This prevents inhalation of airborne particulates.

Caption: Pre-experiment risk assessment workflow for handling hazardous solids.

Required Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield should be used if there is a significant risk of splashing or dust generation.

-

Skin Protection: Wear nitrile gloves and a lab coat.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]

-

Respiratory Protection: If work cannot be conducted in a fume hood, a full-face respirator with appropriate particulate filters is necessary.[2]

Step-by-Step Safe Handling Protocol

-

Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.

-

Weighing: Tare the balance with a weigh boat. Carefully transfer the solid from its storage container to the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as tapping or dropping the material from a height.